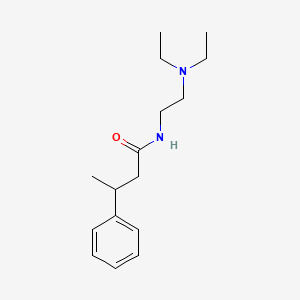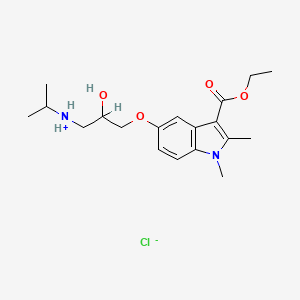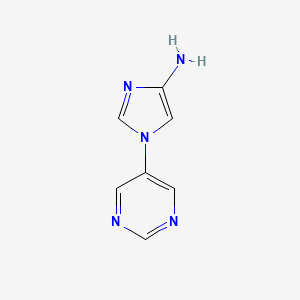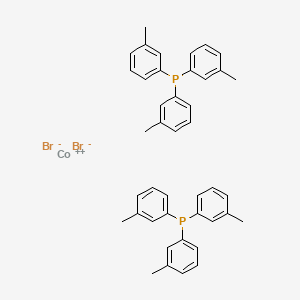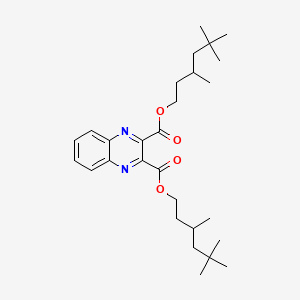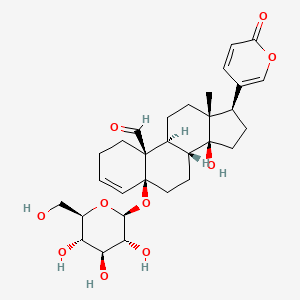
Scilliglaucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is part of a group of cardiac glycosides, which are known for their ability to affect heart muscle function.
准备方法
The preparation of Scilliglaucoside involves extraction from the plant Urginea maritima. The process typically includes heating the powdered plant material under reflux with ethanol and lead(II) acetate solution . After cooling and filtration, the solution is treated with acetic acid and extracted with dichloromethane. The combined extracts are filtered over anhydrous sodium sulfate and evaporated to dryness .
化学反应分析
Scilliglaucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Scilliglaucoside has several scientific research applications. In chemistry, it is used to study the structure and function of steroid glycosides. In biology and medicine, it is investigated for its potential therapeutic effects on heart conditions due to its ability to inhibit the Na+/K±ATPase enzyme . Additionally, it has applications in the pharmaceutical industry for the development of cardiac drugs.
作用机制
Scilliglaucoside exerts its effects by inhibiting the Na+/K±ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes . This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac muscle contraction, making this compound effective in treating certain heart conditions .
相似化合物的比较
Scilliglaucoside is similar to other cardiac glycosides such as digoxin, digitoxin, and ouabain . it is unique due to its specific structure and source. While digoxin and digitoxin are derived from the foxglove plant (Digitalis species), and ouabain from the African plant Strophanthus gratus, this compound is derived from Urginea maritima . This difference in source and structure can lead to variations in their pharmacological effects and toxicity profiles.
属性
CAS 编号 |
510-58-7 |
|---|---|
分子式 |
C30H40O10 |
分子量 |
560.6 g/mol |
IUPAC 名称 |
(5S,8R,9S,10S,13R,14S,17R)-14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C30H40O10/c1-27-11-6-19-20(30(27,37)13-8-18(27)17-4-5-22(33)38-15-17)7-12-29(10-3-2-9-28(19,29)16-32)40-26-25(36)24(35)23(34)21(14-31)39-26/h3-5,10,15-16,18-21,23-26,31,34-37H,2,6-9,11-14H2,1H3/t18-,19+,20-,21-,23-,24+,25-,26+,27-,28+,29-,30+/m1/s1 |
InChI 键 |
QDBIBEXZLJNVNH-TVVIPLERSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@]5([C@@]3(CCC=C5)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
规范 SMILES |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC=C5)C=O)OC6C(C(C(C(O6)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


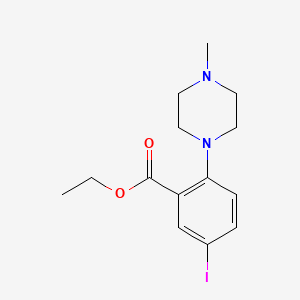
![3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride](/img/structure/B13753517.png)
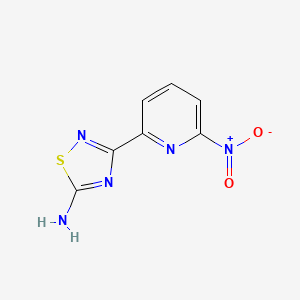
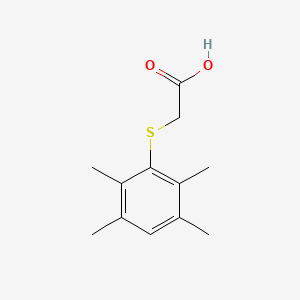
![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)
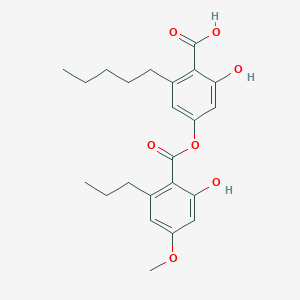
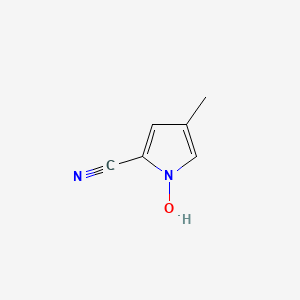
![2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B13753548.png)
